molecular formula C13H15N3O2 B14555442 Ethyl 2-(1H-3-benzazepin-2-yl)hydrazine-1-carboxylate CAS No. 62122-65-0

Ethyl 2-(1H-3-benzazepin-2-yl)hydrazine-1-carboxylate

Cat. No.: B14555442
CAS No.: 62122-65-0
M. Wt: 245.28 g/mol
InChI Key: SZVPDZMLZHUUAS-UHFFFAOYSA-N
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Description

Ethyl 2-(1H-3-benzazepin-2-yl)hydrazine-1-carboxylate is a chemical compound that belongs to the class of benzazepines Benzazepines are heterocyclic compounds containing a seven-membered ring fused to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(1H-3-benzazepin-2-yl)hydrazine-1-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of hydrazine derivatives with ethyl esters under acidic or basic conditions. The reaction conditions often include refluxing the reactants in a suitable solvent such as methanol or ethanol, followed by purification steps like recrystallization or chromatography .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, industrial methods may incorporate green chemistry principles to minimize waste and environmental impact .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(1H-3-benzazepin-2-yl)hydrazine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Ethyl 2-(1H-3-benzazepin-2-yl)hydrazine-1-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of Ethyl 2-(1H-3-benzazepin-2-yl)hydrazine-1-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Ethyl 2-(1H-3-benzazepin-2-yl)hydrazine-1-carboxylate can be compared with other benzazepine derivatives:

Properties

CAS No.

62122-65-0

Molecular Formula

C13H15N3O2

Molecular Weight

245.28 g/mol

IUPAC Name

ethyl N-(1H-3-benzazepin-2-ylamino)carbamate

InChI

InChI=1S/C13H15N3O2/c1-2-18-13(17)16-15-12-9-11-6-4-3-5-10(11)7-8-14-12/h3-8H,2,9H2,1H3,(H,14,15)(H,16,17)

InChI Key

SZVPDZMLZHUUAS-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)NNC1=NC=CC2=CC=CC=C2C1

Origin of Product

United States

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